2-Methylicosa-8,12,14-trienoic acid

Prostaglandin Synthetase Inhibition In Vivo Duration of Action Metabolic Stability

2-Methylicosa-8,12,14-trienoic acid (CAS 97516-41-1; also known as 2-methyl-8-cis-12-trans-14-cis-eicosatrienoic acid) is a synthetic, branched polyunsaturated fatty acid. It is a structural and functional analog of the endogenous substrates of prostaglandin E biosynthesis, specifically designed with a methyl group at the 2-position.

Molecular Formula C21H36O2
Molecular Weight 320.5 g/mol
Cat. No. B1200023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylicosa-8,12,14-trienoic acid
Synonyms2-methyl-8,12,14-eicosatrienoic acid
2-methyl-8,12,14-EITA
Molecular FormulaC21H36O2
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CCCC=CCCCCCC(C)C(=O)O
InChIInChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(22)23/h7-10,13-14,20H,3-6,11-12,15-19H2,1-2H3,(H,22,23)
InChIKeyMHPNICBSCYTRJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methylicosa-8,12,14-trienoic Acid: A β-Oxidation-Resistant Eicosanoid Analog for Prolonged Prostaglandin Synthetase Inhibition


2-Methylicosa-8,12,14-trienoic acid (CAS 97516-41-1; also known as 2-methyl-8-cis-12-trans-14-cis-eicosatrienoic acid) is a synthetic, branched polyunsaturated fatty acid. It is a structural and functional analog of the endogenous substrates of prostaglandin E biosynthesis, specifically designed with a methyl group at the 2-position . This key modification is intended to confer resistance to metabolic degradation by β-oxidation, a limitation that renders its non-methylated parent compound ineffective in vivo . It serves primarily as a competitive inhibitor of prostaglandin synthetase (cyclooxygenase) .

Procurement Risk: Why Unmodified Eicosatrienoic Acid Analogs Fail to Deliver Sustained In Vivo Activity


The critical limitation of the non-methylated parent compound, 8-cis-12-trans-14-cis-eicosatrienoic acid, is its susceptibility to rapid metabolic degradation via β-oxidation, which completely abolishes its in vivo efficacy despite its potent in vitro prostaglandin synthetase inhibition . The strategic insertion of a methyl group at the 2-position of 2-Methylicosa-8,12,14-trienoic acid directly addresses this failure point. This single modification creates a quantifiable and meaningful difference in duration of action, distinguishing it not only from its closely related parent molecule but also from other non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin . Substituting this compound with a non-methylated analog will predictably result in a loss of in vivo pharmacological effect.

Head-to-Head Quantitative Evidence: 2-Methylicosa-8,12,14-trienoic Acid vs. Parent Compound and Indomethacin


Sustained In Vivo Prostaglandin Synthetase Inhibition: 2-Methyl Analog vs. Unmodified Parent Compound

The non-methylated parent compound, 8-cis-12-trans-14-cis-eicosatrienoic acid, is a competitive inhibitor of prostaglandin synthetase in vitro but exhibits no in vivo effects due to rapid degradation by β-oxidation . In a direct comparative in vivo study, the 2-methyl analog, 2-Methylicosa-8,12,14-trienoic acid, demonstrated a confirmed and prolonged inhibitory effect on prostaglandin synthesis, indicating that the 2-methyl substitution successfully confers resistance to this metabolic pathway . This qualitative difference is the critical differentiator, as the parent compound is functionally inactive in a live organism.

Prostaglandin Synthetase Inhibition In Vivo Duration of Action Metabolic Stability β-Oxidation Resistance

Comparative Duration of Action: 2-Methyl Analog vs. Indomethacin

The 2-methyl analog exhibited an unusually long duration of in vivo activity when directly compared to the standard NSAID, indomethacin . While the precise quantitative duration values are not available in the abstract, the authors explicitly state the 2-methyl analog's activity was prolonged relative to indomethacin, a drug known for its potent but relatively short-lived COX inhibition. The extended duration of action is hypothesized to stem from resistance to β-oxidation and potentially altered fatty acid transport or triglyceride incorporation/release .

Pharmacodynamics Duration of Action COX Inhibition NSAID Comparison

Linear Dose-Response for In Vivo Diuretic and Prostaglandin-Modulating Effects

In a study on its diuretic and prostaglandin-modulating properties, 2-Methylicosa-8,12,14-trienoic acid showed a strong, linear relationship between the administered dose and two key in vivo responses: increased long-term urine excretion (r=0.94) and decreased long-term prostaglandin metabolite excretion (r=0.91) . This predictable dose-response behavior was nearly identical to that of spironolactone, a known diuretic used as a positive control . This provides robust, quantifiable evidence of its functional activity and dose-dependent modulation of the prostaglandin system in vivo.

Diuretic Activity Prostaglandin Metabolite Excretion Dose-Response Relationship In Vivo Pharmacology

Enzymatic Conversion Potential: 2-Methyl Substitution Permits Prostaglandin Synthesis

For applications requiring a precursor for 2-substituted prostaglandins, the 2-methyl substitution is critical. In studies on enzyme specificity within the prostaglandin biosynthesis pathway using sheep vesicular gland enzymes, a series of 2-substituted cis-8,cis-11,cis-14-eicosatrienoic acids were tested. The 2-methyl-substituted analog was converted into a prostaglandin product with a yield of up to 50% . This confirms that this specific steric and electronic modification at the 2-position is tolerated by the biosynthetic machinery, enabling its use as a precursor for generating novel, 2-substituted prostaglandin analogs.

Enzyme Substrate Specificity Prostaglandin Biosynthesis 2-Substituted Analogs Structure-Activity Relationship

Procurement-Driven Application Scenarios for 2-Methylicosa-8,12,14-trienoic Acid


In Vivo Studies Requiring Sustained Prostaglandin Synthetase Inhibition

For chronic in vivo models of inflammation, pain, or diuresis, 2-Methylicosa-8,12,14-trienoic acid offers a key advantage over its non-methylated parent compound and short-acting NSAIDs like indomethacin. The 2-methyl group confers resistance to β-oxidation, resulting in an unusually long duration of prostaglandin synthetase inhibition . This allows for less frequent dosing, reduced animal handling stress, and a more stable level of target engagement over the experimental period.

Synthesis of Novel 2-Substituted Prostaglandin Analogs

The compound serves as a crucial precursor for the chemo-enzymatic synthesis of 2-methyl prostaglandins. As demonstrated by van Dorp and Christ (1975), the 2-methyl substitution is tolerated by the prostaglandin synthase enzyme complex, yielding up to 50% conversion to the corresponding prostaglandin . This enables the creation of a library of 2-methyl-substituted prostanoids for pharmacological screening, where the alkyl modification can alter receptor selectivity, potency, or metabolic stability.

Investigating the Role of Fatty Acid β-Oxidation in Eicosanoid Drug Duration

This analog is a precision tool for studying the relationship between fatty acid structure and metabolic stability. The stark contrast between the in vivo inactivity of 8-cis-12-trans-14-cis-eicosatrienoic acid and the prolonged activity of its 2-methyl analog provides a definitive model for isolating the impact of a single methyl group on β-oxidation rates and, consequently, on in vivo pharmacology . It can be used in metabolism and pharmacokinetic studies to teach or demonstrate the concept of metabolic switching.

Calibration of Prostaglandin E Metabolite Radioimmunoassays

The predictable, linear dose-response relationship exhibited by 2-Methylicosa-8,12,14-trienoic acid on urinary prostaglandin E metabolite levels (r=0.91) makes it a valuable tool for calibrating and validating radioimmunoassays (RIAs) designed to measure total PGE metabolites . Its activity can serve as a reliable positive control to ensure assay sensitivity and quantitative accuracy across experiments.

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